molecular formula C13H15N3O3S B2617798 N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923185-19-7

N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2617798
CAS RN: 923185-19-7
M. Wt: 293.34
InChI Key: NWEJIFPMAPTJCG-UHFFFAOYSA-N
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Description

“N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . The thiazole ring is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of this compound involves the reaction of thiazol-2-amine with 2-furoyl chloride . The reaction was carried out in THF (Tetrahydrofuran), a common solvent used in organic synthesis . Trimethylamine was added dropwise at room temperature .


Molecular Structure Analysis

The molecular and electronic structures of this compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling . The compound crystallized in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This makes the compound versatile and capable of participating in diverse types of reactions.


Physical And Chemical Properties Analysis

The compound is characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . Several noncovalent interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its antiviral potential. Specifically, researchers have investigated its activity against the tobacco mosaic virus (TMV) . The derivatives of this compound, such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, demonstrated anti-TMV effects. These findings highlight its potential as an antiviral agent.

Antitumor Properties

Imidazole-containing compounds, including thiazoles, have been studied for their antitumor activity. While specific studies on this compound are limited, related analogs have shown promise in inhibiting tumor cell growth . Further research could explore its potential as an anticancer agent.

Antibacterial and Antifungal Effects

Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have exhibited antibacterial and antifungal properties . Although direct evidence for this compound is scarce, its structural similarity suggests that it might possess similar bioactivities. Investigating its effects against bacterial and fungal pathogens could be worthwhile.

Herbicidal Applications

Sulfonamide derivatives have been considered for agricultural applications, including herbicidal properties . While this compound’s herbicidal effects have not been explicitly studied, its structural features warrant further investigation. Researchers could explore its potential as a herbicide to control unwanted plant growth.

Anticonvulsant Activity

Certain 1,3,4-thiadiazoles have displayed anticonvulsant properties . Although not directly tested for this compound, its structural resemblance to known anticonvulsants suggests that it might exhibit similar effects. Future studies could evaluate its potential in managing seizures.

Anticancer Potential

Thiazole-containing compounds have been assessed for their anticancer properties . While research specifically on this compound is lacking, its unique structure warrants investigation. Scientists could explore its effects on cancer cell lines to determine its potential as an anticancer agent.

Future Directions

The compound was evaluated for antimicrobial activity against eight microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi . The compound showed good antimicrobial activity against the eight tested microorganisms . This suggests that the compound merits further study for potential pharmacological and medical applications .

Mechanism of Action

Target of Action

The primary target of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is microbial organisms. The compound has been synthesized and investigated for its antimicrobial activity .

Mode of Action

The exact mode of action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide It’s known that thiazole-ring-bearing compounds can activate or stop various biochemical pathways .

Result of Action

The result of the action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is its antimicrobial activity. The compound has shown good antimicrobial activity against eight tested microorganisms consisting of Gram-negative bacteria, Gram-positive bacteria, and fungi .

properties

IUPAC Name

N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(2)14-11(17)6-9-7-20-13(15-9)16-12(18)10-4-3-5-19-10/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEJIFPMAPTJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

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